

An In-Depth Technical Guide to the Downstream Signaling Effects of Izorlisib

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Compound of Interest

Compound Name: *Izorlisib*

Cat. No.: *B612118*

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Abstract

Izorlisib (also known as CH5132799) is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular efficacy against the p110 α isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] **Izorlisib** has demonstrated significant antitumor activity in preclinical models, particularly in tumors harboring activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of **Izorlisib**, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Mechanism of Action

Izorlisib is an orally bioavailable small molecule that competitively binds to the ATP-binding site of PI3K enzymes.[2] Its primary mechanism of action is the selective inhibition of Class I PI3Ks, which are heterodimeric proteins composed of a catalytic (p110) and a regulatory (p85) subunit.[3][4] By inhibiting the kinase activity of PI3K, **Izorlisib** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.[3][5] This ultimately results in the

suppression of a cascade of signaling events that are crucial for cell growth, proliferation, survival, and metabolism.[3][4]

Quantitative Analysis of Inhibitory Activity

Izorlisib exhibits a high degree of selectivity for Class I PI3K isoforms, with a pronounced potency against PI3K α and its oncogenic mutants. The following tables summarize the in vitro inhibitory activity of **Izorlisib** against various PI3K isoforms and its antiproliferative effects on a panel of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of **Izorlisib** against PI3K Isoforms

Target	IC50 (nM)
PI3K α	14
PI3K α -H1047R	5.6
PI3K α -E545K	6.7
PI3K α -E542K	6.7
PI3K γ	36
PI3K β	120
PI3K δ	500
PI3KC2 β	5300
mTOR	1600

Data sourced from MedChemExpress product information.[1]

Table 2: Antiproliferative Activity of **Izorlisib** in Cancer Cell Lines

Tumor Type	Percentage of Cell Lines with IC50 < 1 μ M	Percentage of Cell Lines with IC50 < 0.3 μ M
Breast, Ovarian, Prostate, Endometrial	75% (45/60)	38% (23/60)

Data sourced from MedChemExpress product information, indicating broad antiproliferative activity across various cancer types.[1]

Downstream Signaling Effects

The inhibition of PI3K α by **Izoralisib** leads to a cascade of downstream effects, primarily through the suppression of the Akt/mTOR pathway. This results in reduced phosphorylation and activation of key effector proteins involved in cell cycle progression, protein synthesis, and cell survival.

Inhibition of Akt Phosphorylation

A critical consequence of **Izoralisib**'s activity is the reduction of Akt phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[6][7][8] Phosphorylation at these sites is essential for the full activation of Akt. Pharmacodynamic studies in a first-in-human trial of **Izoralisib** demonstrated a reduction in Akt phosphorylation in platelets from patients treated with the drug, confirming pathway modulation in a clinical setting.[9]

Suppression of mTORC1 Signaling

Downstream of Akt, **Izoralisib** treatment leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling. This is evidenced by the decreased phosphorylation of key mTORC1 substrates, including:

- Ribosomal protein S6 (S6): **Izoralisib** inhibits the phosphorylation of S6 at Serine 235/236 (Ser235/236), a modification that is critical for the initiation of protein synthesis and cell growth.[10][11]
- Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): **Izoralisib** treatment leads to reduced phosphorylation of 4E-BP1 at sites such as Threonine 37/46 (Thr37/46).[12][13] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.[12]

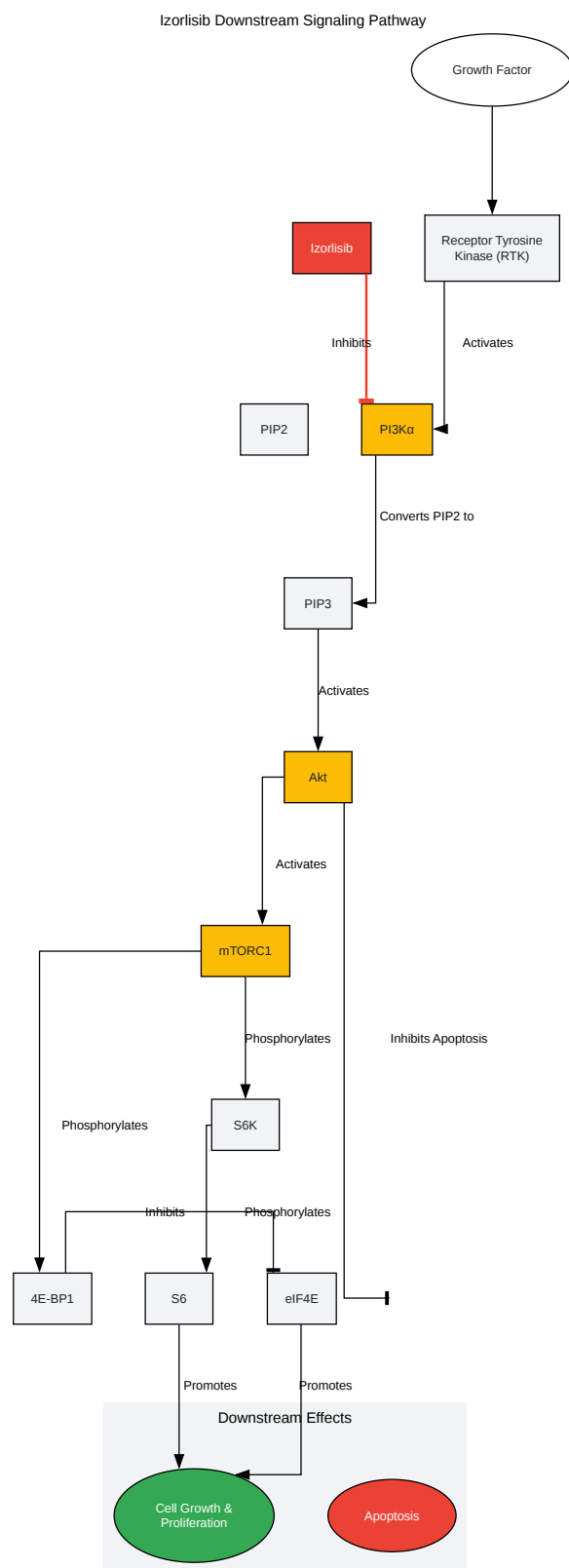
Induction of Apoptosis and Cell Cycle Arrest

By inhibiting the pro-survival signals of the PI3K/Akt/mTOR pathway, **Izoralisib** induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][14] The suppression of this pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of

anti-apoptotic proteins, ultimately tipping the cellular balance towards death.[15] Furthermore, the inhibition of key cell cycle regulators downstream of Akt and mTOR can lead to a halt in cell cycle progression.[14]

Signaling Pathway and Experimental Workflow Visualizations

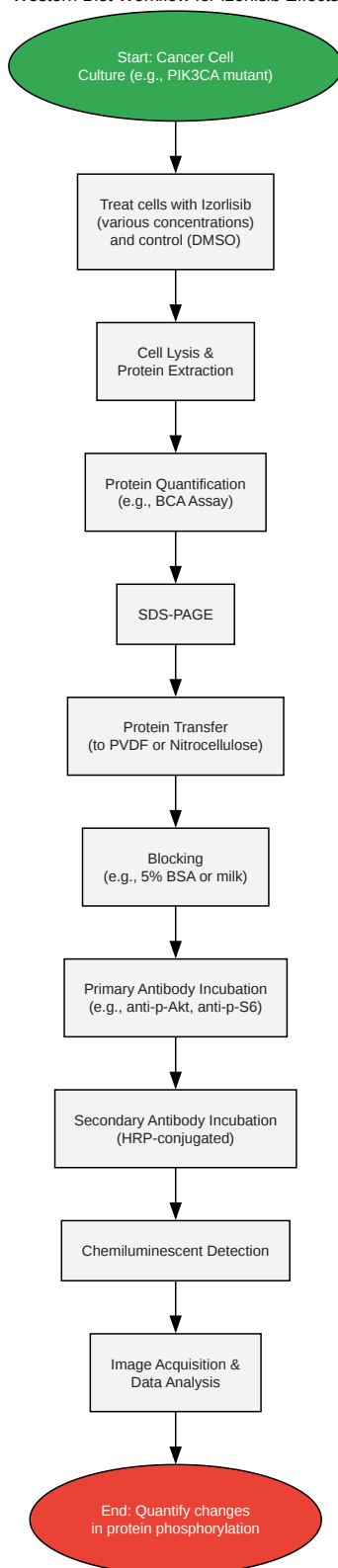
To visually represent the mechanism of action and experimental characterization of **Izorlisib**, the following diagrams have been generated using the Graphviz DOT language.



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Caption: **Izorlisib** inhibits PI3Kα, blocking the Akt/mTORC1 pathway.

Western Blot Workflow for Ixorlisib Effects

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Caption: Workflow for analyzing protein phosphorylation via Western blot.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling effects of **Izorlisib**.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of **Izorlisib** on the enzymatic activity of PI3K isoforms.

- Reagents and Materials:
 - Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , p110 γ)
 - **Izorlisib** (dissolved in DMSO)
 - Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5mM MgCl₂, 0.25mM EDTA)
 - Phosphatidylinositol (PI) substrate
 - ATP (including [γ -³²P]ATP)
 - 96-well plates
 - Scintillation counter
- Procedure:
 - Prepare serial dilutions of **Izorlisib** in kinase buffer.
 - In a 96-well plate, add the recombinant PI3K enzyme to each well.
 - Add the **Izorlisib** dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a mixture of PI substrate and ATP (spiked with [γ -³²P]ATP).
 - Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.

- Terminate the reaction by adding a stop solution (e.g., 8M HCl).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated PI.
- Wash the filter plate to remove unincorporated [γ - ^{32}P]ATP.
- Measure the radioactivity on the filter plate using a scintillation counter.
- Calculate the percentage of inhibition for each **Izorlisib** concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of **Izorlisib** on the growth and viability of cancer cell lines.

- Reagents and Materials:
 - Cancer cell lines (e.g., with known PIK3CA mutation status)
 - Complete cell culture medium
 - **Izorlisib** (dissolved in DMSO)
 - 96-well cell culture plates
 - Cell viability reagent (e.g., Cell Counting Kit-8, MTT, or CellTiter-Glo)
 - Microplate reader
- Procedure:
 - Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
 - Prepare serial dilutions of **Izorlisib** in cell culture medium.
 - Remove the existing medium from the wells and add the medium containing the various concentrations of **Izorlisib**. Include a vehicle control (DMSO).

- Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for colorimetric or luminescent signal development.
- Measure the absorbance or luminescence using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect and quantify the changes in the phosphorylation status of downstream signaling proteins following **Izorlisib** treatment.

- Reagents and Materials:
 - Cancer cell lines
 - **Izorlisib** (dissolved in DMSO)
 - Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and running buffer
 - Protein transfer system and buffer
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
 - Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β -actin or GAPDH)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
- Procedure:
 - Culture cancer cells and treat with various concentrations of **Izorlisib** for a specified time.
 - Lyse the cells and collect the protein extracts.
 - Determine the protein concentration of each lysate.
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody targeting the protein of interest (phosphorylated or total) overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and apply the chemiluminescent substrate.
 - Capture the signal using an imaging system.
 - Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

Izorlisib is a selective and potent Class I PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. Its pronounced inhibitory activity against PI3K α and its

oncogenic mutants translates into significant antiproliferative and pro-apoptotic effects in cancer cells. The downstream signaling effects of **Izorlisib** are characterized by a marked reduction in the phosphorylation of key effector proteins such as Akt, S6, and 4E-BP1. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of **Izorlisib** and other PI3K pathway inhibitors. The continued investigation into the nuanced effects of this class of drugs will be crucial for the development of more effective and targeted cancer therapies.

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